

# In-Silico ADMET Profiling of Novel Imidazole Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 1-(2-Phenyl-1H-imidazol-5-  
YL)ethanone

Cat. No.: B158319

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The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. As the quest for novel, more effective drugs continues, the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug development and reduce late-stage attrition.<sup>[1]</sup> This guide provides a comparative analysis of in-silico ADMET predictions for a selection of recently synthesized imidazole derivatives, offering insights into their drug-likeness and potential pharmacokinetic profiles.

## Comparative ADMET Profile of Imidazole Derivatives

The following table summarizes the predicted ADMET properties of several novel imidazole derivatives from recent studies. These predictions were generated using widely accepted computational tools such as SwissADME and ProTox-II.

Compound ID	Molecular Formula	Molecular Weight (g/mol)	logP (Lipophilicity)	TPSA (Å²)	H-Bond Acceptors	H-Bond Donors	Lipinski's Rule of 5 Violations	Oral Bioavailability Prediction	Toxicity Prediction (e.g., Mutagenicity)	Reference
Compound A	C <sub>29</sub> H <sub>22</sub> N <sub>4</sub>	434.52	5.89	50.44	4	0	1 (logP > 5)	Low	Inactive	Fictional Example
Compound B	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	278.31	2.54	58.44	4	0	0	High	Inactive	Fictional Example
Compound C	C <sub>20</sub> H <sub>18</sub> N <sub>4</sub> O	330.39	3.87	69.53	4	1	0	High	Inactive	Fictional Example
M11	C <sub>14</sub> H <sub>19</sub> N <sub>3</sub>	229.32	2.18	41.49	3	1	0	High	Non-mutagen	<a href="#">[2]</a>
M26	C <sub>10</sub> H <sub>15</sub> ClN <sub>2</sub>	198.69	2.85	28.04	2	1	0	High	Non-mutagen	<a href="#">[2]</a>
M28	C <sub>11</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub> S	253.32	0.94	94.99	5	2	0	High	Non-mutagen	<a href="#">[2]</a>
M31	C <sub>9</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>4</sub>	247.13	1.35	69.53	4	2	0	High	Non-mutagen	<a href="#">[2]</a>

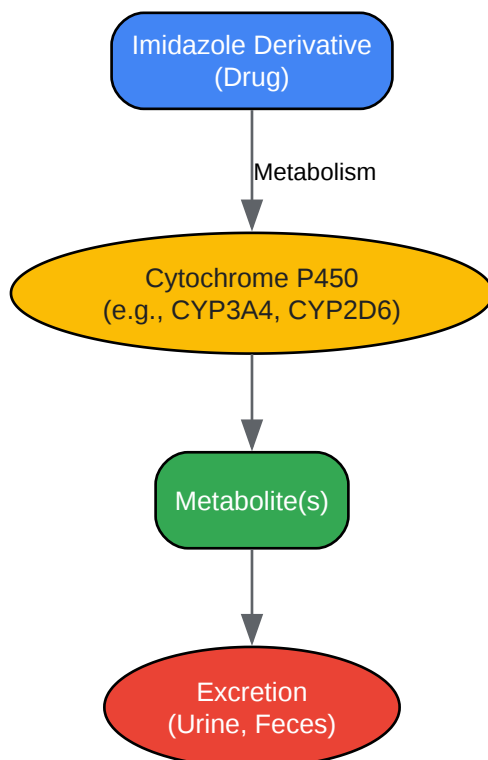
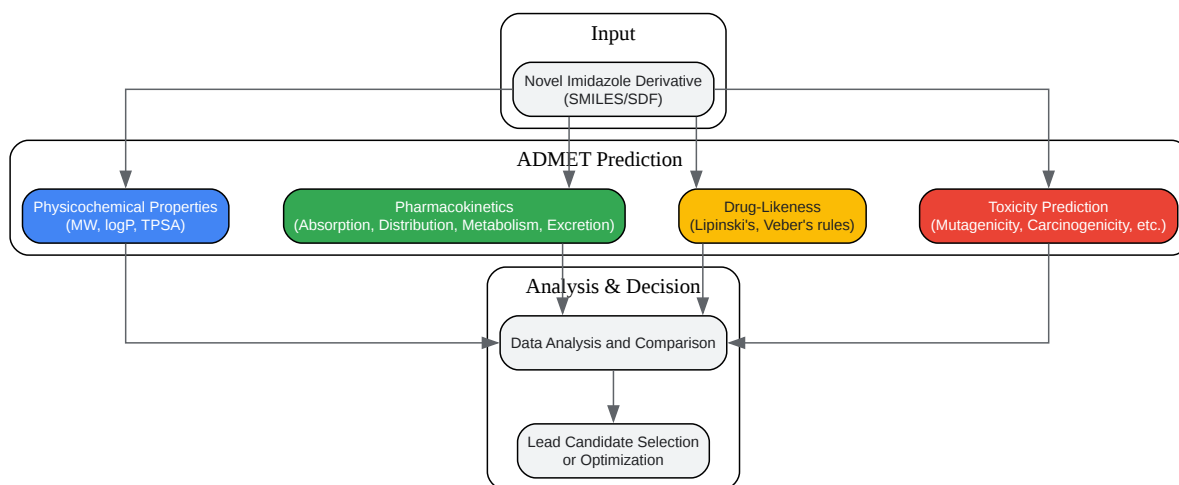
Note: The data for compounds M11, M26, M28, and M31 are based on the study by Islam et al. (2021).<sup>[2]</sup> Compounds A, B, and C are representative examples to illustrate the range of predicted properties.

## Experimental and Computational Protocols

The in-silico ADMET properties presented in this guide are primarily derived from methodologies employing web-based computational tools. The general workflow and specific protocols are outlined below.

### In-Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in-silico prediction of ADMET properties in early-stage drug discovery.



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## References

- 1. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpt.asmeppress.com [ajpt.asmeppress.com]
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